![molecular formula C8H14O B2910359 Bicyclo[3.2.1]octan-2-ol CAS No. 1965-38-4](/img/structure/B2910359.png)
Bicyclo[3.2.1]octan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Bicyclo[3.2.1]octan-2-ol can be synthesized through various methods. One notable approach involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a cyclohexane ring and an alcohol functional group. The arrangement of atoms in this compound contributes to its unique properties .
科学的研究の応用
1. Synthesis Methods and Applications
Bicyclo[3.2.1]octan-2-ol and related compounds are part of medium-sized rings, crucial in many natural products. Their synthesis methods, especially focusing on high diastereo- and enantioselectivity, are significant due to the presence of these carbocycles in various biologically active compounds. The development of new routes to these scaffolds has been a focus in recent research, underlining their importance in synthetic organic chemistry and biological applications (Heinrich et al., 2016).
作用機序
Target of Action
The primary targets of Bicyclo[32This compound is a structural component in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . The specific targets would depend on the larger structure in which Bicyclo[3.2.1]octan-2-ol is incorporated.
Mode of Action
The mode of action of Bicyclo[32It’s known that the compound can be synthesized through the double michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . The interaction of this compound with its targets would depend on the specific biochemical context.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[32The compound is a key structural component in many biologically active compounds, suggesting that it could influence a variety of biochemical pathways depending on the larger structure in which it is incorporated .
Result of Action
The molecular and cellular effects of Bicyclo[32As a structural component in many biologically active compounds, it likely contributes to their overall effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclo[3.2.1]octan-2-ol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system and subsequent reduction of the ketone to form the desired alcohol.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form the bicyclic compound, norbornene.", "Step 2: Norbornene is brominated using bromine to form 2-bromonorbornene.", "Step 3: 2-bromonorbornene is reduced using sodium borohydride to form the corresponding alcohol, 2-hydroxynorbornane.", "Step 4: 2-hydroxynorbornane is treated with acetic acid and sodium hydroxide to form the acetate ester, 2-acetoxy-norbornane.", "Step 5: 2-acetoxy-norbornane is hydrolyzed using hydrochloric acid to form the corresponding alcohol, norbornane-2-ol.", "Step 6: Norbornane-2-ol is treated with sulfuric acid and methanol to form the corresponding methyl ether, 2-methoxynorbornane.", "Step 7: 2-methoxynorbornane is treated with sodium hydroxide to form the final product, Bicyclo[3.2.1]octan-2-ol." ] } | |
CAS番号 |
1965-38-4 |
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(1R,2R,5R)-bicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-6-1-3-7(8)5-6/h6-9H,1-5H2/t6-,7-,8-/m1/s1 |
InChIキー |
PVDVHTXERCKKSW-BWZBUEFSSA-N |
異性体SMILES |
C1C[C@@H]2C[C@H]1CC[C@H]2O |
SMILES |
C1CC2CC1CCC2O |
正規SMILES |
C1CC2CC1CCC2O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


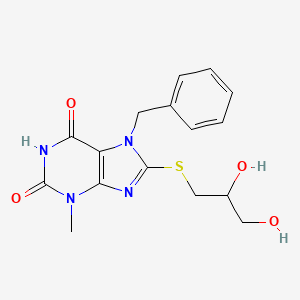
![4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2910280.png)
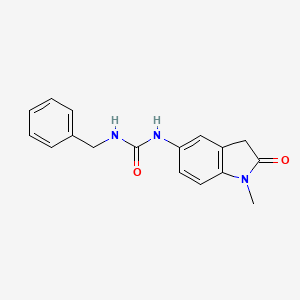
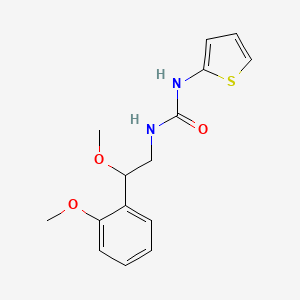

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2910287.png)

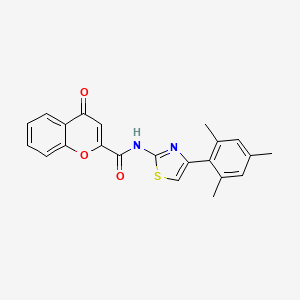
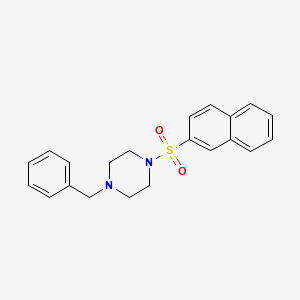
![[(1-cyanocyclopentyl)carbamoyl]methyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate](/img/structure/B2910293.png)
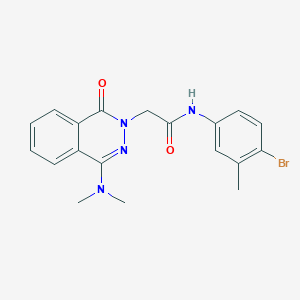
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)

![2-[2-[5-[2-(2-Hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol](/img/structure/B2910298.png)
